3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
The compound 3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (molecular formula: C₁₆H₁₈N₈O) is a triazolopyrimidine derivative characterized by a 4-methoxyphenyl group at position 3 and a piperazine ring at position 5. Its structural framework enables diverse biological interactions, particularly with adenosine receptors and enzymes like xanthine dehydrogenase (XDH) . The compound’s synthesis typically involves nucleophilic substitution reactions starting from 7-chloro precursors, followed by functionalization of the piperazine moiety .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O/c1-23-12-4-2-11(3-5-12)22-15-13(19-20-22)14(17-10-18-15)21-8-6-16-7-9-21/h2-5,10,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGJMCWHKZYMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCNCC4)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301149844 | |
| Record name | 3-(4-Methoxyphenyl)-7-(1-piperazinyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941868-07-1 | |
| Record name | 3-(4-Methoxyphenyl)-7-(1-piperazinyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941868-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenyl)-7-(1-piperazinyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of the compound “3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is Ubiquitin specific peptidase 28 (USP28) . USP28 is closely associated with the occurrence and development of various malignancies, making it a promising therapeutic target for cancer therapy.
Mode of Action
The compound interacts with its target, USP28, by inhibiting its activity. Specifically, it has been found to potently inhibit USP28, showing selectivity over other proteins such as USP7 and LSD1.
Biochemical Pathways
The inhibition of USP28 by the compound affects the ubiquitin-proteasome system, a crucial pathway in cellular protein degradation. This system plays a key role in regulating various cellular processes, including cell cycle progression, signal transduction, and responses to oxidative stress.
Result of Action
The compound’s action results in the inhibition of USP28, leading to the disruption of the ubiquitin-proteasome system. This disruption can lead to the accumulation of ubiquitinated proteins, potentially inducing apoptosis in cancer cells. Therefore, the compound’s action could have significant anti-proliferative effects against certain cancer cell lines.
Biochemical Analysis
Biochemical Properties
3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that regulates lysine methylation, a post-translational modification critical for gene expression and chromatin remodeling. The compound interacts with LSD1 by forming hydrogen bonds with the nitrogen atom in the pyridine ring and Met332, leading to the inhibition of LSD1 activity. This interaction results in the suppression of cancer cell proliferation and migration, highlighting its potential as an anticancer agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, particularly gastric cancer cell lines, the compound inhibits cell proliferation, induces cell cycle arrest at the S phase, and suppresses epithelial-mesenchymal transition (EMT) progression. Additionally, it increases cellular reactive oxygen species (ROS) content, suppresses epidermal growth factor receptor (EGFR) expression, and induces apoptosis. These effects underscore the compound’s potential as a selective anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds reversibly to LSD1, inhibiting its activity and leading to changes in gene expression. The compound also interacts with ubiquitin-specific peptidase 28 (USP28), affecting its protein levels and inhibiting cell proliferation. These interactions highlight the compound’s ability to modulate key signaling pathways involved in cancer progression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been evaluated in laboratory settings. Studies have shown that the compound maintains its inhibitory effects on LSD1 and USP28 over time, with significant suppression of cell migration and proliferation observed in treated cells. Long-term exposure to the compound results in sustained inhibition of cancer cell growth, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits cancer cell proliferation without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as LSD1 and USP28, affecting their activity and leading to changes in metabolic flux. The compound’s inhibition of LSD1 results in altered lysine methylation patterns, impacting gene expression and cellular metabolism. These interactions underscore the compound’s potential to modulate key metabolic pathways in cancer cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its therapeutic potential. The compound is transported into cells via specific transporters and accumulates in the cytoplasm and nucleus. Its interaction with binding proteins facilitates its distribution within cellular compartments, enhancing its inhibitory effects on target enzymes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound predominantly localizes in the nucleus, where it interacts with LSD1 and other nuclear proteins. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The nuclear localization enhances its ability to modulate gene expression and inhibit cancer cell proliferation.
Biological Activity
3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H19N7O2
- Molecular Weight : 353.4 g/mol
- CAS Number : 920412-14-2
- SMILES Notation : COc1ccc(-n2nnc3c(N4CCN(C(C)=O)CC4)ncnc32)cc1
Anticancer Activity
Research has indicated that compounds containing the triazolo-pyrimidine scaffold exhibit significant anticancer properties. In particular, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests on cancer cell lines such as A431 and Jurkat have demonstrated that certain derivatives exhibit IC50 values lower than established chemotherapeutics like doxorubicin, indicating potent cytotoxic effects. The presence of the methoxyphenyl group is believed to enhance these effects by improving the compound's lipophilicity and interaction with cellular targets .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of this compound. Preliminary studies suggest that derivatives may exert protective effects against seizures in animal models. The structure-activity relationship (SAR) analysis shows that modifications to the piperazine moiety can significantly influence anticonvulsant efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : It is hypothesized that the compound interacts with various receptors in the central nervous system (CNS), contributing to its anticonvulsant properties.
- Antimicrobial Mechanisms : The structural components allow for interaction with bacterial ribosomes and cell membranes, leading to bactericidal effects.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Scientific Research Applications
Biological Activities
Research indicates that 3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibits significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may act as a kinase inhibitor. Kinases play a crucial role in cellular signaling pathways; thus, inhibiting them can disrupt cancer cell proliferation and survival.
- Neuroactive Properties : The piperazine component may contribute to neuroactivity, making this compound a candidate for exploring treatments related to neurological disorders.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental models:
- In Vitro Studies : Research has shown that this compound inhibits the growth of specific cancer cell lines. These studies typically involve assays that measure cell viability and proliferation rates.
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound. Results indicate promising bioavailability and therapeutic indices.
- Mechanistic Studies : Investigations into the mechanism of action have revealed that this compound may interfere with key signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Modifications at Position 3
The 3-position substituent significantly influences receptor affinity and physicochemical properties:
Key Findings :
- Electron-withdrawing groups (e.g., 4-fluoro) enhance stability but may reduce solubility.
- Lipophilic substituents (e.g., benzyl, 2-chlorobenzyl) optimize adenosine receptor binding .
Modifications at Position 7
The 7-position often determines target specificity and potency:
Key Findings :
Modifications at Position 5
While less common, 5-position substitutions (e.g., propylthio groups) influence electronic properties and enzyme inhibition:
| Compound | 5-Substituent | Activity |
|---|---|---|
| 5-(Propylthio) Derivatives | Propylthio | XDH inhibition (IC₅₀ = 0.5–2 μM) |
| Unsubstituted Derivatives | H | Reduced enzymatic activity |
Key Findings :
Physicochemical Data
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Purity |
|---|---|---|---|
| Target Compound | 445.48 | Not reported | >95% |
| 3-(4-Fluorophenyl) Analog | 335.77 | 151–152 | 98% |
| 7-(Morpholinyl) Analog | 314.32 | Not reported | >95% |
Adenosine Receptor Binding
Enzyme Inhibition
Antimicrobial Activity
- 1,2,3-Triazolo[4,5-d]pyrimidine hybrids demonstrate antibacterial effects against Staphylococcus aureus (MIC = 8–32 μg/mL) .
Preparation Methods
Construction of the Triazolo[4,5-d]Pyrimidine Core
The triazolo[4,5-d]pyrimidine scaffold is synthesized through cyclocondensation reactions. A representative pathway involves:
- Starting Material : 4,6-Dichloro-5-nitropyrimidine.
- Amination : Reaction with ammonium hydroxide yields 4-chloro-5-amino-6-nitropyrimidine.
- Cyclization : Treatment with sodium azide and acetic acid induces triazole ring formation, producing 3H-triazolo[4,5-d]pyrimidine-7-chloro.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NH₄OH | 80°C | 4 h | 85% |
| 2 | NaN₃, AcOH | 120°C | 6 h | 72% |
Incorporation of the Piperazine Moiety
Piperazine is introduced at position 7 through nucleophilic aromatic substitution:
- Intermediate : 3-(4-Methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine-7-chloro.
- Substitution : React with excess piperazine in refluxing ethanol.
- Conditions : Ethanol, 80°C, 24 h, molecular sieves to absorb HCl.
- Yield : 75%.
Side Reaction Mitigation :
- Use of N-protected piperazine (e.g., Boc-piperazine) prevents over-alkylation.
- Deprotection with TFA restores the free piperazine group.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitution steps, while ethanol is optimal for piperazine coupling due to its moderate polarity and boiling point.
Catalytic Systems
- Copper Catalysts : Improve yields in Ullmann coupling (e.g., CuI/1,10-phenanthroline).
- Palladium Catalysts : Alternative for Suzuki-Miyaura coupling, though less cost-effective.
Temperature and Time
- Cyclization : Higher temperatures (120°C) reduce reaction time but risk decomposition.
- Substitution : Prolonged heating (24 h) ensures complete piperazine incorporation.
Purification and Characterization
Purification Techniques
- Column Chromatography :
- Stationary Phase: Silica gel (230–400 mesh).
- Eluent: Gradient of ethyl acetate/hexane (1:3 to 1:1).
- Recrystallization :
- Solvent System: Ethanol/water (4:1).
- Purity: >95% (HPLC).
Characterization Data
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.65 (s, 1H, pyrimidine-H), 7.85 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 3.82 (s, 3H, OCH₃), 3.45–3.20 (m, 8H, piperazine-H). |
| IR (KBr) | 2920 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O). |
| MS (ESI) | m/z 365.2 [M+H]⁺. |
Q & A
Basic Question: What are the established synthesis pathways for 3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step routes starting with the formation of the triazolopyrimidine core. Key steps include:
- Cyclization reactions using precursors like 4-methoxyphenylhydrazine and cyanopyrimidine derivatives under acidic conditions (e.g., HCl/ethanol) .
- Piperazine coupling via nucleophilic aromatic substitution (SNAr) at the 7-position of the triazolopyrimidine core, often requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .
Basic Question: How can structural confirmation of this compound be achieved?
Methodological Answer:
Structural characterization relies on:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, piperazine protons as broad singlets) .
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ calculated for C₁₉H₂₁N₇O: 380.1824) .
- X-ray crystallography (if crystalline) to resolve spatial arrangements of the triazolopyrimidine core and piperazine moiety .
Basic Question: What methods assess solubility and stability for formulation studies?
Methodological Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO followed by HPLC quantification .
- Stability : Accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring of decomposition products .
Advanced Question: How can reaction yields be optimized for piperazine coupling?
Methodological Answer:
- Catalyst screening : Use CuI (5 mol%) to enhance SNAr efficiency in DMF at 90°C .
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield by 15–20% .
- In situ FTIR monitoring : Tracks reagent consumption to optimize reaction termination .
Advanced Question: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-response standardization : Use consistent assay protocols (e.g., MTT for cytotoxicity, IC₅₀ values normalized to positive controls) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
- Meta-analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to isolate structure-activity outliers .
Advanced Question: What strategies guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Systematic substitution : Replace methoxyphenyl with electron-withdrawing groups (e.g., Cl, NO₂) to probe electronic effects on target binding .
- Piperazine analogs : Test N-methylpiperazine or morpholine derivatives to assess steric tolerance in receptor pockets .
- Bioisosteric replacement : Swap triazolopyrimidine with imidazopyridine to evaluate core flexibility .
Example SAR Table (Adapted from ):
| Substituent (R) | LogP | IC₅₀ (µM) | Target |
|---|---|---|---|
| 4-OCH₃ (Parent) | 2.1 | 0.45 | Kinase X |
| 4-Cl | 2.8 | 0.12 | Kinase X |
| 3,4-diOCH₃ | 1.9 | 1.20 | Kinase X |
Advanced Question: How to model binding interactions computationally?
Methodological Answer:
- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3ERT) to predict binding poses .
- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability and key residue interactions (e.g., hydrogen bonds with Lys123) .
- Free-energy calculations : MM/PBSA to rank derivatives by binding affinity .
Advanced Question: What techniques identify biological targets?
Methodological Answer:
- Affinity chromatography : Immobilize the compound on NHS-activated resin to pull down proteins from cell lysates .
- Thermal proteome profiling (TPP) : Monitor protein denaturation shifts via mass spectrometry to detect target engagement .
- RNAi knockdown : Validate target relevance by correlating gene silencing with activity loss .
Advanced Question: How to address scale-up challenges in synthesis?
Methodological Answer:
- Flow chemistry : Continuous processing reduces exothermic risks during cyclization .
- Green solvent replacement : Switch DMF to Cyrene (dihydrolevoglucosenone) for safer large-scale reactions .
- Process analytical technology (PAT) : Implement inline Raman spectroscopy for real-time purity monitoring .
Advanced Question: How to evaluate metabolic stability in vitro?
Methodological Answer:
- Liver microsome assays : Incubate with human liver microsomes (HLM) and NADPH, quantify parent compound via LC-MS/MS at 0/15/30/60 mins .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: DBF) to assess isoform-specific interactions .
- Reactive metabolite detection : Trapping with glutathione (GSH) and HRMS analysis for adduct formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
